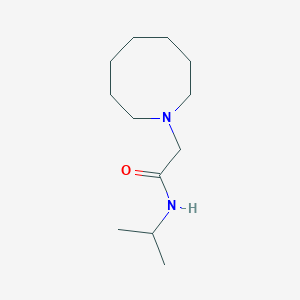

2-(azocan-1-yl)-N-propan-2-ylacetamide

Descripción

2-(Azocan-1-yl)-N-propan-2-ylacetamide is a tertiary acetamide derivative characterized by an eight-membered azacycloalkane (azocane) ring and an isopropyl group attached to the amide nitrogen. The azocane ring confers unique conformational flexibility and electronic properties due to its medium-sized ring structure, which balances strain and stability.

Propiedades

IUPAC Name |

2-(azocan-1-yl)-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c1-11(2)13-12(15)10-14-8-6-4-3-5-7-9-14/h11H,3-10H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCHWHCCFCYXPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1CCCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Comparisons:

Ring Systems and Electronic Effects: The azocane ring in the target compound provides greater conformational flexibility compared to the rigid benzoimidazole in 10VP91 or the planar naphthalene in 6a . This flexibility may enhance binding to dynamic biological targets.

Synthetic Efficiency :

- Cu-catalyzed cycloadditions (e.g., for 6a) achieve moderate to high yields (~60–80%) , whereas EDCI-mediated couplings (e.g., for compound 33) show lower yields (5%) due to steric hindrance or side reactions . The target compound’s synthesis, if using similar coupling agents, may require optimization for scalability.

Lipophilicity and Solubility :

- The isopropyl group in the target compound and 10VP91 increases lipophilicity (estimated logP ~2.5–3.5) compared to phenyl or morpholine-containing analogs (logP ~1.5–2.5). However, morpholine’s oxygen in compound 33 could improve aqueous solubility .

Spectral Signatures :

- The C=O stretch in the target compound’s IR spectrum (~1670–1680 cm⁻¹) aligns with acetamides like 6a (1671 cm⁻¹) but differs from electron-deficient analogs (e.g., 6b: 1682 cm⁻¹ due to nitro groups) .

- ¹H NMR signals for the isopropyl group (δ ~1.2–1.4) would contrast with the aromatic protons in 6a (δ 7.2–8.4) or the cyclohexyl protons in 10VP91 (δ 1.2–2.1) .

Research Implications

- Drug Design : The azocane-isopropyl combination offers a balance between lipophilicity and conformational adaptability, making it a candidate for central nervous system (CNS) targets where membrane penetration is critical.

- Synthetic Challenges : Lessons from low-yield syntheses (e.g., compound 33) highlight the need for optimizing coupling conditions or exploring alternative catalysts .

- Structure-Activity Relationships (SAR) : Comparative studies with morpholine (compound 33) and triazole (compound 6a) derivatives could elucidate the role of nitrogen positioning in target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.